molecular formula C16H24N4O4 B11792312 tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate

tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B11792312
M. Wt: 336.39 g/mol
InChI Key: CTQNFFMTWKNWBQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate is a complex organic compound with the molecular formula C16H24N4O4 and a molecular weight of 336.39 g/mol . This compound is characterized by its piperidine ring, which is substituted with a tert-butyl ester group and a nitropyridine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of piperidine derivatives with nitropyridine compounds under controlled conditions. The reaction typically requires the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol . The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitropyridine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

tert-butyl 4-[methyl-(5-nitropyridin-2-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-9-7-12(8-10-19)18(4)14-6-5-13(11-17-14)20(22)23/h5-6,11-12H,7-10H2,1-4H3

InChI Key

CTQNFFMTWKNWBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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